molecular formula C16H22ClNO2 B5597265 2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide

2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide

Cat. No.: B5597265
M. Wt: 295.80 g/mol
InChI Key: BYNQYIFSLUHTNV-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a cycloheptylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with cycloheptylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetamides, alcohol derivatives, and phenoxyacetic acid derivatives. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by mimicking natural plant hormones such as auxins. This leads to uncontrolled growth and eventual death of target plants. The compound’s interaction with cellular receptors and enzymes is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)acetic acid
  • 2-(2,4-dichlorophenoxy)acetic acid
  • 2-(4-chloro-2-methylphenoxy)propionic acid

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide is unique due to its cycloheptylacetamide moiety, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-12-10-13(17)8-9-15(12)20-11-16(19)18-14-6-4-2-3-5-7-14/h8-10,14H,2-7,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNQYIFSLUHTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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